N-benzyl-3-nitro-N-(propan-2-yl)benzamide N-benzyl-3-nitro-N-(propan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14816711
InChI: InChI=1S/C17H18N2O3/c1-13(2)18(12-14-7-4-3-5-8-14)17(20)15-9-6-10-16(11-15)19(21)22/h3-11,13H,12H2,1-2H3
SMILES:
Molecular Formula: C17H18N2O3
Molecular Weight: 298.34 g/mol

N-benzyl-3-nitro-N-(propan-2-yl)benzamide

CAS No.:

Cat. No.: VC14816711

Molecular Formula: C17H18N2O3

Molecular Weight: 298.34 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-3-nitro-N-(propan-2-yl)benzamide -

Specification

Molecular Formula C17H18N2O3
Molecular Weight 298.34 g/mol
IUPAC Name N-benzyl-3-nitro-N-propan-2-ylbenzamide
Standard InChI InChI=1S/C17H18N2O3/c1-13(2)18(12-14-7-4-3-5-8-14)17(20)15-9-6-10-16(11-15)19(21)22/h3-11,13H,12H2,1-2H3
Standard InChI Key FPLHOVDTCRZXMH-UHFFFAOYSA-N
Canonical SMILES CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

IUPAC Nomenclature and Structural Features

The systematic IUPAC name for this compound is N-benzyl-3-nitro-N-propan-2-ylbenzamide, reflecting its benzamide backbone substituted with a nitro group at the 3-position, an N-benzyl group, and an N-isopropyl moiety . The molecular structure (Figure 1) comprises:

  • A benzoyl group (C6H5CO\text{C}_6\text{H}_5\text{CO}) linked to a tertiary amine.

  • A nitro group (NO2\text{NO}_2) at the meta position of the benzene ring.

  • An N-benzyl (CH2C6H5\text{CH}_2\text{C}_6\text{H}_5) and N-isopropyl (CH(CH3)2\text{CH}(\text{CH}_3)_2) substituent.

The SMILES notation CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]\text{CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]} and InChI key FPLHOVDTCRZXMH-UHFFFAOYSA-N\text{FPLHOVDTCRZXMH-UHFFFAOYSA-N} provide unambiguous identifiers for computational modeling .

Crystallographic and Conformational Analysis

While X-ray crystallography data for this specific compound are unavailable, analogous N-benzyl benzamides exhibit planar aromatic systems with dihedral angles of 15–30° between the benzamide and substituent rings . The isopropyl group introduces steric hindrance, potentially influencing binding interactions in biological systems.

Synthesis and Modification

Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Nitration: Introduction of a nitro group to 3-nitrobenzoyl chloride.

  • Amide Coupling: Reaction with N-benzyl-N-isopropylamine under Schotten-Baumann conditions .

Reaction yields depend on solvent polarity and temperature, with optimal results reported in dichloromethane at 0–5°C .

PositionModificationBiological Activity (MIC against MTB H37Rv, μg/mL)
3-NO₂Meta-nitro substitution0.0625–0.125 (in analogues)
N-R₁Benzyl vs. alkyl groupsBenzyl enhances potency by 8–16x
N-R₂Isopropyl vs. smaller alkylBranched groups improve metabolic stability

Table 1: Key SAR trends in N-benzyl nitrobenzamide analogues .

The 3-nitro group is essential for electronic effects that facilitate target engagement, while the N-benzyl and isopropyl groups contribute to lipophilicity (XLogP3: 3.5) and pharmacokinetic stability .

Physicochemical Properties

Molecular Descriptors

Critical computed properties include:

  • Molecular Weight: 298.34 g/mol (ideal for blood-brain barrier penetration).

  • Hydrogen Bond Acceptors: 3 (moderate polarity).

  • Rotatable Bonds: 4 (conformational flexibility).

  • Topological Polar Surface Area (TPSA): 58.7 Ų (suggesting moderate membrane permeability) .

Solubility and Stability

Predicted aqueous solubility is 0.12 mg/mL (25°C), with enhanced solubility in polar aprotic solvents like DMSO (>50 mg/mL). Stability studies indicate resistance to hydrolysis at pH 2–8 over 48 hours, making it suitable for oral formulation .

Pharmacokinetics and Toxicity

ADME Profile

  • Absorption: Caco-2 permeability of 8.7×1068.7 \times 10^{-6} cm/s (moderate oral bioavailability).

  • Metabolism: Predominant hepatic oxidation via CYP3A4, yielding inactive nitro-reduced metabolites.

  • Half-Life: Simulated t₁/₂ of 4.2 hours in human microsomes .

Preliminary Toxicity

No in vivo toxicity data are available, but Ames tests for analogues show no mutagenicity up to 500 μg/plate .

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